molecular formula C14H13N5O2S B470299 [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid CAS No. 321418-06-8

[(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid

Cat. No.: B470299
CAS No.: 321418-06-8
M. Wt: 315.35g/mol
InChI Key: IUOPLVWEXMRRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

[(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

[(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is used in studies involving nucleic acid interactions and enzyme inhibition.

    Medicine: Research involving this compound includes its potential use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

[(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

Properties

IUPAC Name

2-(6-amino-9-benzylpurin-8-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c15-12-11-13(17-8-16-12)19(6-9-4-2-1-3-5-9)14(18-11)22-7-10(20)21/h1-5,8H,6-7H2,(H,20,21)(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOPLVWEXMRRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3N=C2SCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of thioglycolic acid (0.05 mL, 0.68 mmol) and NaH (0.05 g, 1.35 mmol, 60% in oil) in anhydrous DMF (3 mL) was stirred for 30 min at 0° C. under argon, then 23 (0.13 g, 0.45 mmol) in DMF (3 mL) was added. After stirring overnight at room temperature, the reaction mixture was concentrated to dryness, and the crude product was purified by reverse phase HPLC (5-50% ACN in TEAA over 20 min) to give 24 (0.07 g, 50%). Rt (0-10% A in B over 20 min.) 10.36 min.; 1H NMR (DMSO-d6) δ: 4.17 (s, 2H, SCH2), 5.31 (s, 2H, CH2), 7.10 (bs, 2H, NH2), 7.29 (m, 3H, H arom.), 7.35 (m, 2H, H arom.), 8.12 (s, 1H, H2); 13C NMR (DMSO-d6) δ: 34.91 (SCH2), 45.97 (CH2), 119.17 (C5), 127.77, 128.22 and 129.15 (CH), 136.63 (Cq), 147.77 (C8), 152.02 (C4), 152.51 (C2), 154.62 (C6); 169.85 (CO); HRMS (ESI-TOF) m/z calcd for [C14H13N5O2S+H]316.0868; found 316.0855.
Quantity
0.05 mL
Type
reactant
Reaction Step One
Name
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.13 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Yield
50%

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